4-((4,4-Difluorocyclohexyl)methoxy)-1H-pyrazole
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Overview
Description
4-((4,4-Difluorocyclohexyl)methoxy)-1H-pyrazole is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group attached to a pyrazole ring via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,4-Difluorocyclohexyl)methoxy)-1H-pyrazole typically involves multiple steps, starting with the preparation of the difluorocyclohexyl precursor. One common method involves the reaction of cyclohexanone with hydrogen fluoride to introduce the difluoro groups, followed by conversion to the corresponding alcohol. This intermediate is then reacted with methoxy reagents to form the methoxy group. Finally, the pyrazole ring is introduced through cyclization reactions involving hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((4,4-Difluorocyclohexyl)methoxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Formation of difluorocyclohexyl aldehydes or acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-((4,4-Difluorocyclohexyl)methoxy)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4,4-Difluorocyclohexyl)methoxy)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The difluorocyclohexyl group can enhance the compound’s binding affinity and selectivity towards its targets, while the pyrazole ring can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexylamine: Similar in structure but lacks the methoxy and pyrazole groups.
4,4-Difluorocyclohexanemethanol: Contains the difluorocyclohexyl and methoxy groups but lacks the pyrazole ring.
Uniqueness
4-((4,4-Difluorocyclohexyl)methoxy)-1H-pyrazole is unique due to the combination of the difluorocyclohexyl group, methoxy linkage, and pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(4,4-difluorocyclohexyl)methoxy]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O/c11-10(12)3-1-8(2-4-10)7-15-9-5-13-14-6-9/h5-6,8H,1-4,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUPEGHBZVBJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1COC2=CNN=C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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